Cas no 16499-50-6 (8-(Trifluoromethyl)quinazoline)
8-(Trifluoromethyl)quinazoline Chemical and Physical Properties
Names and Identifiers
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- 8-(Trifluoromethyl)quinazoline
- QZMGIRFTPNSHNZ-UHFFFAOYSA-N
- 16499-50-6
- SCHEMBL3631984
- quinazoline, 8-trifluoromethyl-
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- Inchi: 1S/C9H5F3N2/c10-9(11,12)7-3-1-2-6-4-13-5-14-8(6)7/h1-5H
- InChI Key: QZMGIRFTPNSHNZ-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CC2=CN=CN=C12)(F)F
Computed Properties
- Exact Mass: 198.04048265g/mol
- Monoisotopic Mass: 198.04048265g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 25.8Ų
8-(Trifluoromethyl)quinazoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM142424-1g |
8-(trifluoromethyl)quinazoline |
16499-50-6 | 95% | 1g |
$*** | 2023-03-30 | |
| Chemenu | CM142424-1g |
8-(trifluoromethyl)quinazoline |
16499-50-6 | 95% | 1g |
$549 | 2021-08-05 | |
| Alichem | A189010934-1g |
8-(Trifluoromethyl)quinazoline |
16499-50-6 | 95% | 1g |
$474.00 | 2022-04-02 |
8-(Trifluoromethyl)quinazoline Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 8-(Trifluoromethyl)quinazoline
Professional Introduction to Compound with CAS No. 16499-50-6 and Product Name: 8-(Trifluoromethyl)quinazoline
The compound with CAS No. 16499-50-6 and the product name 8-(Trifluoromethyl)quinazoline represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the quinazoline class, a heterocyclic aromatic organic compound that has garnered considerable attention due to its diverse biological activities. Quinazolines are known for their structural versatility, which allows them to interact with various biological targets, making them valuable scaffolds for drug discovery.
8-(Trifluoromethyl)quinazoline, in particular, has been extensively studied for its potential therapeutic applications. The presence of a trifluoromethyl group in its structure imparts unique electronic and steric properties, which can enhance its binding affinity and metabolic stability. This modification is a common strategy in medicinal chemistry to improve the pharmacokinetic profile of drug candidates.
Recent research has highlighted the significance of quinazoline derivatives in the development of novel therapeutic agents. Studies have demonstrated that compounds containing the quinazoline core exhibit potent activity against a range of targets, including enzymes and receptors involved in cancer, inflammation, and infectious diseases. The trifluoromethyl substituent, in particular, has been shown to enhance the bioactivity of quinazoline derivatives by increasing their lipophilicity and reducing their susceptibility to metabolic degradation.
In the context of oncology, several quinazoline derivatives have been investigated for their ability to inhibit kinases and other enzymes that play critical roles in tumor growth and progression. For instance, some quinazoline-based compounds have shown promising results in preclinical studies by selectively targeting aberrant signaling pathways in cancer cells. The structural features of 8-(Trifluoromethyl)quinazoline make it a compelling candidate for further exploration in this area.
Beyond oncology, quinazoline derivatives have also been explored for their antimicrobial and anti-inflammatory properties. The unique chemical properties of the trifluoromethyl group contribute to the compound's ability to interact with biological targets in distinct ways compared to unsubstituted quinazolines. This specificity is crucial for developing drugs that can effectively modulate biological processes without causing unintended side effects.
The synthesis of 8-(Trifluoromethyl)quinazoline involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the complex framework of this compound efficiently. These synthetic approaches are essential for producing sufficient quantities of the compound for both preclinical and clinical studies.
From a computational chemistry perspective, the molecular modeling of 8-(Trifluoromethyl)quinazoline has provided valuable insights into its interactions with biological targets. Techniques such as molecular dynamics simulations and quantum mechanical calculations have been used to predict how this compound binds to its intended receptors or enzymes. These computational studies help guide experimental efforts by identifying key structural features that contribute to its bioactivity.
The pharmacological evaluation of 8-(Trifluoromethyl)quinazoline has revealed several interesting properties that make it a promising candidate for drug development. In vitro assays have shown that this compound exhibits significant inhibitory activity against certain kinases, which are overexpressed in various types of cancer. Additionally, preliminary animal studies have suggested that it may have favorable pharmacokinetic characteristics, including good oral bioavailability and reasonable tissue distribution.
Future research directions for 8-(Trifluoromethyl)quinazoline include further optimization of its chemical structure to enhance its therapeutic efficacy and safety profile. Strategies such as analog design and structure-activity relationship (SAR) studies will be employed to identify modifications that can improve its bioavailability and reduce potential toxicities. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be crucial in advancing this compound towards clinical development.
The broader significance of quinazoline derivatives like 8-(Trifluoromethyl)quinazoline lies in their potential to address unmet medical needs across multiple therapeutic areas. As our understanding of disease mechanisms continues to evolve, compounds like these will play an increasingly important role in developing targeted therapies that offer improved patient outcomes. The unique combination of structural flexibility and functional diversity makes quinazolines a cornerstone of modern drug discovery efforts.
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